N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide
Overview
Description
“N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide” is a chemical compound used in scientific research . It has a molecular weight of 251.33 and a molecular formula of C10H9N3OS2 .
Molecular Structure Analysis
The crystal structures of similar compounds have been determined by the method of single crystal X-ray diffraction . In these crystals, the molecules have taken four types of conformation due to intra-molecular rotations around N–C and C–C bonds .Scientific Research Applications
Anticancer Activity
- Microwave-Assisted Synthesis for Anticancer Evaluation : A study by Tiwari et al. (2017) highlights the synthesis of Schiff’s bases containing thiadiazole and benzamide, which exhibit significant anticancer activity against various human cancer cell lines, such as melanoma, leukemia, cervical cancer, and breast cancer (Tiwari et al., 2017).
Synthesis and Structural Analysis
- Synthesis and Characterization of Thiadiazolobenzamide : Adhami et al. (2012) detailed the synthesis of a related compound via cyclization of thioxothiourea and its subsequent formation into Ni and Pd complexes. These complexes were characterized using various spectroscopic methods and theoretical QM calculations (Adhami et al., 2012).
Supramolecular Gelators
- Role of Methyl Functionality in Supramolecular Gelators : A study by Yadav and Ballabh (2020) synthesized N-(thiazol-2-yl) benzamide derivatives to investigate their gelation behavior. This study is significant for understanding the influence of methyl functionality on gelation in ethanol/water and methanol/water mixtures (Yadav & Ballabh, 2020).
Spectroscopic Studies
- Fluorescence Effects in Bio-Active Compounds : Matwijczuk et al. (2018) conducted fluorescence studies on derivatives in aqueous solutions, highlighting the impact of molecular aggregation and amino group position on fluorescence effects (Matwijczuk et al., 2018).
Antimicrobial Activity
- Antibacterial and Antifungal Activities of Derivatives : Patel and Patel (2015) synthesized heterocyclic compounds with benzamide derivatives, exhibiting significant antibacterial and antifungal properties against various microorganisms (Patel & Patel, 2015).
Vascular Endothelial Growth Factor Inhibition
- Inhibition of Vascular Endothelial Growth Factor Receptor-2 : Borzilleri et al. (2006) identified substituted benzamides as potent inhibitors of VEGFR-2 kinase activity, which could be critical in cancer treatment (Borzilleri et al., 2006).
Keto/Enol Equilibrium Studies
- Solvent Polarizability Effects : Matwijczuk et al. (2017) investigated the keto/enol equilibrium of certain bioactive molecules from the 1,3,4-thiadiazole group, showing how solvent and temperature affect this equilibrium (Matwijczuk et al., 2017).
Future Directions
properties
IUPAC Name |
N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS2/c1-15-10-12-9(13-16-10)11-8(14)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERDFHOICHJZIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NS1)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375688 | |
Record name | N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide | |
CAS RN |
353254-76-9 | |
Record name | N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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